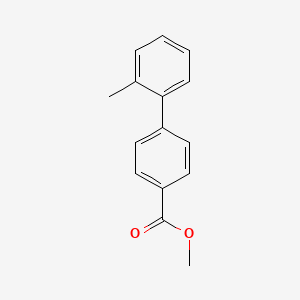
4-(2-甲苯基)苯甲酸甲酯
概述
描述
“Methyl 4-(2-methylphenyl)benzoate” is an ester. Its structure resembles those of phenyl benzoate and 4-methoxyphenyl benzoate, with similar geometric parameters . The two aromatic rings make a dihedral angle of 60.17 (7)° .
Synthesis Analysis
Esters like “Methyl 4-(2-methylphenyl)benzoate” can be synthesized from carboxylic acids reacting with alcohols in the presence of an acid catalyst . Acid chlorides and acid anhydrides also react with alcohols to form esters .Molecular Structure Analysis
The molecular structure of “Methyl 4-(2-methylphenyl)benzoate” is C6H5CO2C6H4CH3 . The dihedral angle between the phenyl and benzene rings in 4-methylphenyl benzoate is 60.17 (7)° .Chemical Reactions Analysis
Esters can undergo a variety of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Esters can undergo trans-esterification reactions to form different esters by applying LeChatlier’s principle to this equilibrium reaction . They can also be reduced to form alcohols or aldehydes depending on the reducing agent . Esters also react with organometallic compounds to form tertiary alcohols .Physical And Chemical Properties Analysis
“Methyl 4-(2-methylphenyl)benzoate” is a colorless liquid that is poorly soluble in water, but miscible with organic solvents .科学研究应用
中间相行为分析
4-(2-甲苯基)苯甲酸甲酯已对其对中间相行为的影响进行了研究。Naoum 等人(2015 年)研究了侧甲基取代对芳基 4-烷氧苯偶氮苯甲酸酯的影响。他们的研究揭示了空间、介观和极化率对中间相行为的影响,这在液晶技术中可能很有用 (Naoum 等人,2015 年)。同样,Ahmed 等人(2019 年)探索了具有不同侧取代基的席夫碱/酯液晶,包括对中间相行为和稳定性的影响,为材料科学应用提供了启示 (Ahmed 等人,2019 年)。
分子合成和结构分析
与 4-(2-甲苯基)苯甲酸甲酯相关的化合物的合成和结构表征一直是研究的主题。例如,娄洪翔(2012 年)专注于合成 4-(5-甲酰-2-甲氧苯氧基)苯甲酸甲酯,这是合成双联苯的重要中间体,突出了其在有机合成中的重要性 (娄洪翔,2012 年)。Meyer 等人(2003 年)提供了在血管紧张素 II 受体拮抗剂中用作间隔基的恶二唑环系结构表征,为药学做出了贡献 (Meyer 等人,2003 年)。
化学传感器中的应用
4-(2-甲苯基)苯甲酸甲酯衍生物在化学传感器中的潜在应用已得到研究。马等人(2013 年)报道了利用 4-(5-(5-氯-2-羟苯基)-1,3,4-恶二唑-2-基)苯甲酸甲酯等化合物创建新型阴离子传感器,表明它们在分析化学中的重要性 (马等人,2013 年)。
光物理性质
还对 4-(2-甲苯基)苯甲酸甲酯衍生物的光物理性质进行了研究。金等人(2021 年)研究了 2-羟基-4-(5-甲氧噻吩-2-基)苯甲酸甲酯的光物理性质,提供了对发光和量子产率的见解,这与光子学和材料科学有关 (金等人,2021 年)。
安全和危害
未来方向
The development of novel photoactive molecules that may be incorporated into a variety of solid-state materials is crucial for the advancement of next-generation light-responsive smart materials . The integration of azobenzenes into photoswitchable materials has been investigated due to their desirable photoactive properties . This class of photoswitch often exhibits extremely fast trans to cis isomerization, on the order of picoseconds , with overall excellent resistance to fatigue .
属性
IUPAC Name |
methyl 4-(2-methylphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-5-3-4-6-14(11)12-7-9-13(10-8-12)15(16)17-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJSBOHFQLCHGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362644 | |
| Record name | Methyl 4-(2-methylphenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-methylphenyl)benzoate | |
CAS RN |
89900-99-2 | |
| Record name | Methyl 4-(2-methylphenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

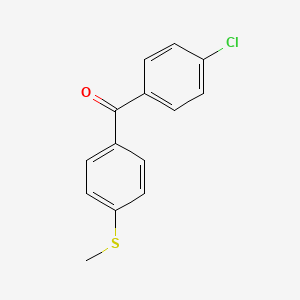
![[1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine](/img/structure/B1597515.png)
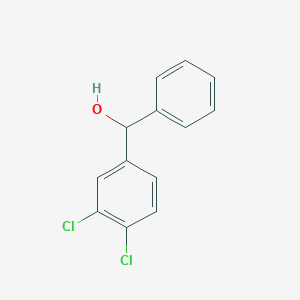
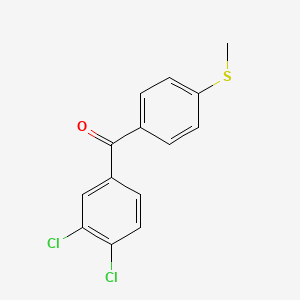
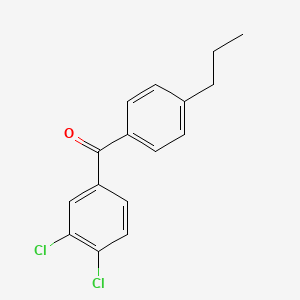
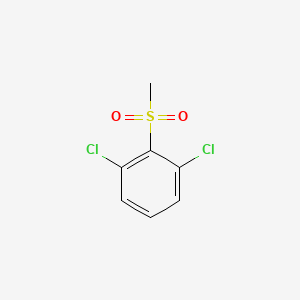
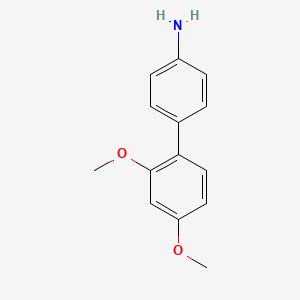
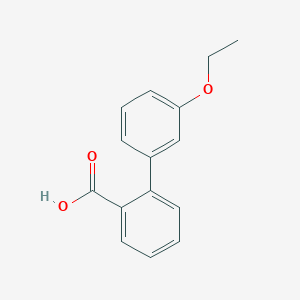
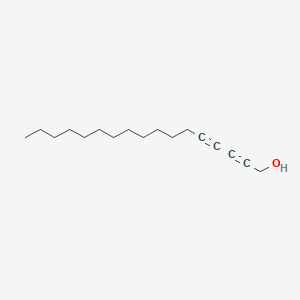
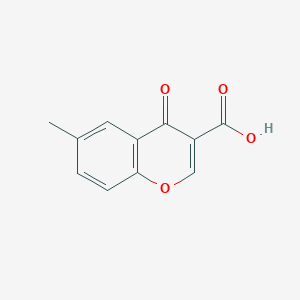
![8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1597530.png)

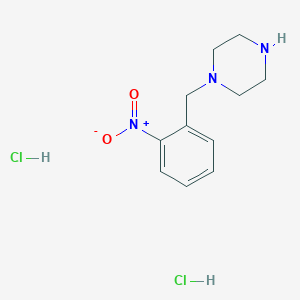
![[3,3,4,4,5,5,6,6-Octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate](/img/structure/B1597534.png)